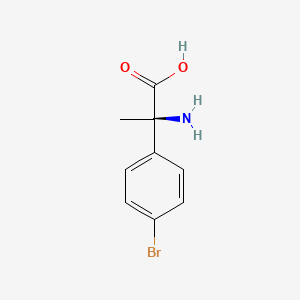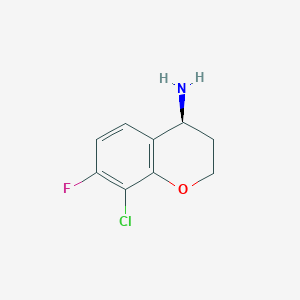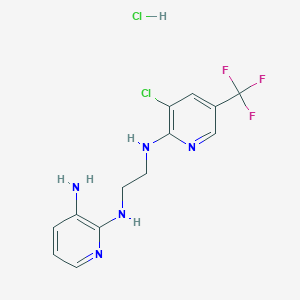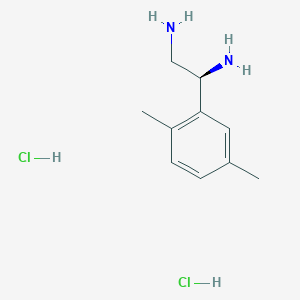
(1R)-1-(3-Cyclopentyloxyphenyl)-2-cyclopropylethylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1R)-1-(3-Cyclopentyloxyphenyl)-2-cyclopropylethylamine is a chemical compound known for its unique structure and potential applications in various fields. This compound features a cyclopentyloxy group attached to a phenyl ring, which is further connected to a cyclopropylethylamine moiety. The stereochemistry of the compound is denoted by the (1R) configuration, indicating the specific spatial arrangement of its atoms.
Métodos De Preparación
The synthesis of (1R)-1-(3-Cyclopentyloxyphenyl)-2-cyclopropylethylamine involves several steps, typically starting with the preparation of the cyclopentyloxyphenyl intermediate. This intermediate is then subjected to various reaction conditions to introduce the cyclopropylethylamine group. Common synthetic routes include:
Cyclopentyloxyphenyl Intermediate Formation: The initial step involves the reaction of phenol with cyclopentyl bromide in the presence of a base such as potassium carbonate to form the cyclopentyloxyphenyl intermediate.
Introduction of Cyclopropylethylamine: The intermediate is then reacted with cyclopropylmethylamine under suitable conditions, such as using a coupling reagent like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the final product.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing continuous flow reactors and advanced purification techniques.
Análisis De Reacciones Químicas
(1R)-1-(3-Cyclopentyloxyphenyl)-2-cyclopropylethylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the phenyl ring or the amine group, using reagents like alkyl halides or acyl chlorides to introduce new functional groups.
The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
(1R)-1-(3-Cyclopentyloxyphenyl)-2-cyclopropylethylamine has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules, serving as an intermediate in organic synthesis.
Biology: It is studied for its potential biological activities, including interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs targeting specific pathways.
Industry: The compound’s unique structure makes it valuable in the development of novel materials and chemical processes.
Mecanismo De Acción
The mechanism of action of (1R)-1-(3-Cyclopentyloxyphenyl)-2-cyclopropylethylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparación Con Compuestos Similares
(1R)-1-(3-Cyclopentyloxyphenyl)-2-cyclopropylethylamine can be compared with other similar compounds, such as:
(1R)-1-(3-Methoxyphenyl)-2-cyclopropylethylamine: This compound features a methoxy group instead of a cyclopentyloxy group, leading to different chemical and biological properties.
(1R)-1-(3-Cyclopentyloxyphenyl)-2-ethylamine: The absence of the cyclopropyl group in this compound results in distinct reactivity and applications.
Propiedades
Fórmula molecular |
C16H23NO |
|---|---|
Peso molecular |
245.36 g/mol |
Nombre IUPAC |
(1R)-1-(3-cyclopentyloxyphenyl)-2-cyclopropylethanamine |
InChI |
InChI=1S/C16H23NO/c17-16(10-12-8-9-12)13-4-3-7-15(11-13)18-14-5-1-2-6-14/h3-4,7,11-12,14,16H,1-2,5-6,8-10,17H2/t16-/m1/s1 |
Clave InChI |
CBZIPJMQQNAUER-MRXNPFEDSA-N |
SMILES isomérico |
C1CCC(C1)OC2=CC=CC(=C2)[C@@H](CC3CC3)N |
SMILES canónico |
C1CCC(C1)OC2=CC=CC(=C2)C(CC3CC3)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


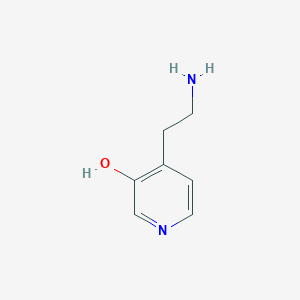
![3-Bromo-8-methylbenzo[4,5]imidazo[1,2-A]pyridine](/img/structure/B13057756.png)
![[(4E)-1,1-dioxo-2H,3H,4H-1lambda6-thieno[2,3-b]thiopyran-4-ylidene]amino3-(trifluoromethyl)benzoate](/img/structure/B13057761.png)
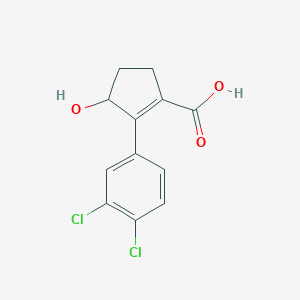
![ethyl N-[2-acetyl-3-(morpholinoamino)acryloyl]carbamate](/img/structure/B13057765.png)
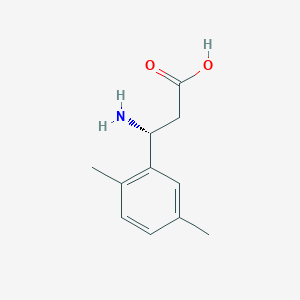
![N-(3-((2R,3S,4S,5R)-4-Fluoro-3-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-YL)-7-oxo-6,7-dihydro-3H-[1,2,3]triazolo[4,5-D]pyrimidin-5-YL)isobutyramide](/img/structure/B13057781.png)

![[(3Z)-2-oxo-1-phenyl-2,3-dihydro-1H-indol-3-ylidene]aminopropanoate](/img/structure/B13057794.png)
